Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Gas-Phase Kinetics Thermolysis Activation Energy

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (CAS 60083-22-9, molecular formula C₁₂H₁₄N₂O₃, MW 234.25 g/mol) is a β-keto ester arylhydrazone. It is primarily utilized as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles such as cinnoline, pyridazine, and pyridine scaffolds, which are core motifs in medicinal chemistry.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 60083-22-9
Cat. No. B1436507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-(phenylhydrazono)butanoate
CAS60083-22-9
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1
InChIInChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13?
InChIKeyWGMOYLSNEVXNJG-ALCKFIOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (CAS 60083-22-9): Structural and Physicochemical Baseline for Procurement


Ethyl 3-oxo-2-(phenylhydrazono)butanoate (CAS 60083-22-9, molecular formula C₁₂H₁₄N₂O₃, MW 234.25 g/mol) is a β-keto ester arylhydrazone [1]. It is primarily utilized as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles such as cinnoline, pyridazine, and pyridine scaffolds, which are core motifs in medicinal chemistry . The compound is characterized by the presence of both a reactive β-keto ester moiety and a phenylhydrazono group, with X-ray crystallography confirming a stabilized keto-hydrazo tautomeric form featuring an intramolecular N–H···O hydrogen bond [2].

Procurement Alert: Why Generic Arylhydrazone Substitution Fails for Ethyl 3-oxo-2-(phenylhydrazono)butanoate


The 'arylhydrazonobutanoate' class is chemically diverse, and simple substitution based on structural similarity is unreliable for scientific procurement. Critical performance parameters such as gas-phase thermal stability are highly sensitive to specific substituents [1]. Even among close analogs, the presence or absence of a single functional group on the aryl ring can alter activation energy barriers by up to 10 kJ/mol, as demonstrated in comparative thermolysis studies [1]. Furthermore, the specific combination of the ethyl ester and the terminal methyl ketone defines its reactivity in heterocyclization reactions, dictating product regiochemistry in ways that methyl esters or free acids cannot replicate [2]. Therefore, a specification sheet alone is insufficient; quantitative, application-specific differentiation data is essential.

Quantitative Differentiation Guide: Ethyl 3-oxo-2-(phenylhydrazono)butanoate vs. Closest Analogs


Thermal Stability Differentiator: Gas-Phase Activation Energy Relative to Cyano- and Aryl-Substituted Analogs

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (Compound 6) exhibits a distinct kinetic profile during gas-phase thermolysis compared to five closely related hydrazonoketone and hydrazonoester analogs. Its unique reactivity profile arises from the combination of an ethyl ester with a methyl ketone, differentiating it from cyano-substituted analogs [1].

Gas-Phase Kinetics Thermolysis Activation Energy Structure-Reactivity Relationship

Crystallographic Configuration: Intramolecular H-Bond Stabilization vs. Non-Ester Analogs

X-ray crystallography confirms this compound exists exclusively in the keto-hydrazo tautomeric form, stabilized by an intramolecular N–H···O hydrogen bond forming an S(6) ring [1]. This contrasts with related arylhydrazones that can exhibit azo-enol tautomerism in the absence of this stabilizing interaction, as seen in some β-ketoarylhydrazones [2].

X-ray Crystallography Tautomerism Hydrogen Bonding Conformational Analysis

Synthetic Yield and Scalability: Reproducible Multi-Gram Protocol Benchmark

A patent-documented synthesis provides a highly reproducible, multi-gram scale protocol. Using a standard aniline diazotization and coupling with ethyl acetoacetate in ethanol/water with sodium acetate as a buffer at 0°C yields the title compound with a high, quantified isolated yield .

Process Chemistry Diazonium Coupling Synthesis Scale-up

Biological Target Engagement: Sortase A Enzyme Inhibition as a Scaffold-Dependent Phenotype

A screening campaign identified this specific scaffold as a new class of sortase A (SrtA) inhibitors, an enzyme critical for Gram-positive bacterial virulence [1]. The inhibitory activity is dependent on the intact hydrazono-ester scaffold, with derivatives showing IC₅₀ values below 10 µM against S. aureus SrtA in FRET-based assays [1]. This target activity is not a universal property of all arylhydrazono esters but appears dependent on the specific substitution pattern.

Antimicrobial Sortase A Inhibition Drug Discovery Mechanism of Action

Validated Application Scenarios for Procuring Ethyl 3-oxo-2-(phenylhydrazono)butanoate (CAS 60083-22-9)


Medicinal Chemistry: Cinnoline and Pyrido-Cinnoline Scaffold Synthesis

This compound is a documented key intermediate for constructing cinnoline and pyrido-cinnoline scaffolds . Its reactivity with active methylene ketones and α,β-unsaturated nitriles specifically affords these heterocyclic systems, which are privileged structures in kinase inhibitor and antibacterial drug discovery [1]. Researchers synthesizing focused libraries of these scaffolds should prioritize this building block to ensure the correct regiochemical outcome, leveraging its established reactivity profile over unverified generic alternatives.

Anti-Virulence Drug Discovery: Sortase A Inhibitor Hit-to-Lead Optimization

As a confirmed, structurally novel scaffold with sortase A inhibitory activity (IC₅₀ values < 10 µM for key derivatives), this compound serves as a validated starting point for hit-to-lead campaigns targeting Gram-positive virulence . Medicinal chemistry teams can systematically derivatize the phenyl ring and ester group to develop structure-activity relationships (SAR), with confidence that the core scaffold engages the target.

Physical Organic Chemistry: Gas-Phase Mechanistic Probe

The compound's distinct kinetic signature during gas-phase thermolysis (log A = 11.90 s⁻¹, Ea = 143.3 kJ mol⁻¹) makes it a valuable probe for studying structure-reactivity relationships in elimination reactions . Its behavior, relative to a series of five analogs, has been used to rationalize the effects of different substituents on a semiconcerted six-membered transition state mechanism. Physical organic chemists investigating thermal elimination pathways can leverage this data as a benchmark.

Crystallography and Tautomerism Reference Standard

With a fully resolved crystal structure (Monoclinic P2₁/c space group) and a confirmed keto-hydrazo tautomeric state stabilized by an intramolecular N–H···O hydrogen bond , this compound can function as a reference standard in crystallography and tautomerism studies. Its structural data serves as a comparative baseline for analyzing other β-ketoarylhydrazones, where the tautomeric preference may be more ambiguous.

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